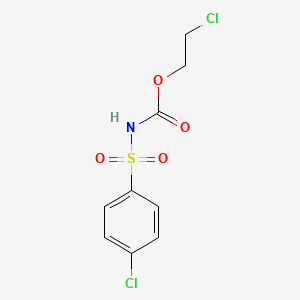![molecular formula C13H19N3OS B14003944 4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide CAS No. 70380-45-9](/img/structure/B14003944.png)
4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(methylthiocarbamoylamino)methyl]-N-propan-2-yl-benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with a methylthiocarbamoylamino group and an isopropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methylthiocarbamoylamino)methyl]-N-propan-2-yl-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methylthiocarbamoylamino Group:
Addition of the Isopropyl Group: Finally, the isopropyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(methylthiocarbamoylamino)methyl]-N-propan-2-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the thiocarbamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, thiocarbamoyl chlorides, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-[(methylthiocarbamoylamino)methyl]-N-propan-2-yl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(methylthiocarbamoylamino)methyl]-N-propan-2-yl-benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
4-[(methylthiocarbamoylamino)methyl]-N-propan-2-yl-benzamide can be compared with other similar compounds, such as:
Benzamides: Compounds with a benzamide core but different substituents, which may have varying biological activities and chemical properties.
Thiocarbamoyl Derivatives: Compounds with thiocarbamoyl groups that exhibit similar reactivity and potential biological activities.
Isopropyl Substituted Compounds: Molecules with isopropyl groups that may have different steric and electronic effects on their reactivity and interactions.
The uniqueness of 4-[(methylthiocarbamoylamino)methyl]-N-propan-2-yl-benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Propriétés
Numéro CAS |
70380-45-9 |
|---|---|
Formule moléculaire |
C13H19N3OS |
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
4-[(methylcarbamothioylamino)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H19N3OS/c1-9(2)16-12(17)11-6-4-10(5-7-11)8-15-13(18)14-3/h4-7,9H,8H2,1-3H3,(H,16,17)(H2,14,15,18) |
Clé InChI |
CDMVENCPGJHRNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC=C(C=C1)CNC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
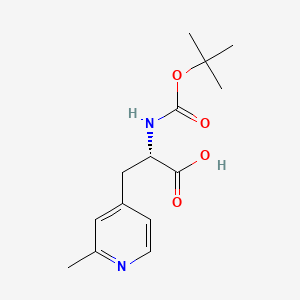
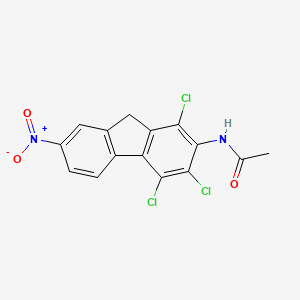

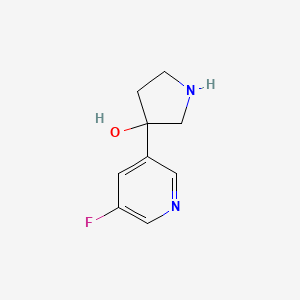
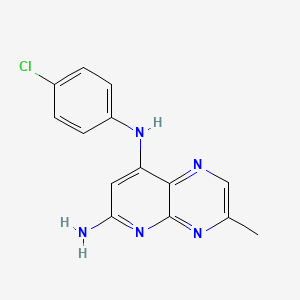
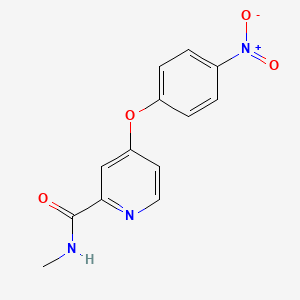
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
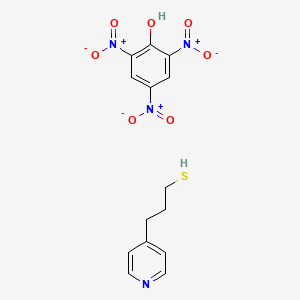
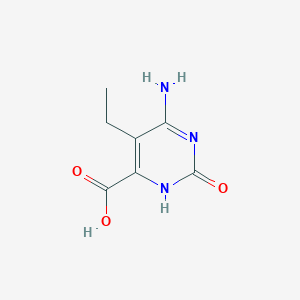
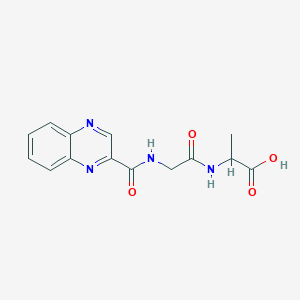
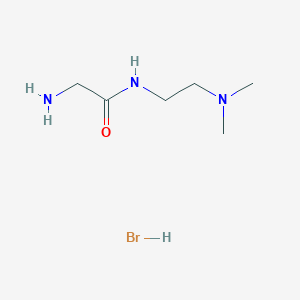
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
